Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride
Description
Properties
Molecular Formula |
C10H20ClNO3 |
|---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-2-14-9(12)8-3-5-10(13,7-11)6-4-8;/h8,13H,2-7,11H2,1H3;1H |
InChI Key |
ZLKJGSWJCSZFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(CN)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Conversion of Hydroxy Group to Primary Amine
A patented method describes the synthesis starting from 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate, which is converted into Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate hydrochloride through the following key steps:
Step 1: Formation of a Replaceable Leaving Group
The hydroxy group is transformed into a leaving group (X), such as halogen (chloride, bromide), tosylate, or other sulfonyloxy groups. This activation facilitates nucleophilic substitution.Step 2: Substitution with a Primary Amine Precursor
The leaving group X is replaced by a nitrogen-containing group, commonly an azide or directly with ammonia or amine derivatives, to form an intermediate bearing an amino group.Step 3: Hydrolysis/Decomposition of Intermediate
The intermediate is hydrolyzed under acidic or basic conditions to yield 4-(aminomethyl)cyclohexanecarboxylic acid derivatives.Step 4: Isolation and Purification
The product is isolated as the hydrochloride salt to enhance stability and purity.
This method is noted for being inexpensive, scalable, and efficient, with the starting material often obtained as a by-product in the production of 1,4-cyclohexanedimethanol, ensuring availability and cost-effectiveness.
Synthetic Route Starting from Ethyl 4-oxo-cyclohexanecarboxylate
An alternative synthetic process involves a sequence starting from ethyl 4-oxo-cyclohexanecarboxylate:
Step 1: Conversion to Ethyl 4-cyano-cyclohex-3-ene-1-carboxylate
Ethyl 4-oxo-cyclohexanecarboxylate is converted to ethyl 4-cyano-cyclohex-3-ene-1-carboxylate via cyanide addition and dehydration using phosphorus oxychloride and pyridine.Step 2: Saponification
The cyano compound is saponified with methanolic potassium hydroxide to form 4-cyano-cyclohex-3-ene-1-carboxylic acid.Step 3: Reductive Amination
The acid undergoes reductive amination in methanolic ammonium hydroxide over Raney nickel catalyst, producing a mixture of 4-aminomethyl-3-cyclohexene-1-carboxylic acid and its saturated analogue.Step 4: Catalytic Hydrogenation
Further hydrogenation over palladium on carbon catalyst in aqueous methanol saturates the ring, yielding an isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids.Step 5: Purification
Recrystallization from acetone-water mixture affords pure Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate hydrochloride of pharmaceutical grade.
This route is characterized by the use of catalytic hydrogenation and reductive amination, providing a high-purity product suitable for pharmaceutical applications.
Comparative Data Table of Preparation Methods
Notes on Reaction Conditions and Solvents
The hydroxy group conversion method employs a variety of solvents such as diethyl ether, tetrahydrofuran, ethyl acetate, tert-butanol, acetonitrile, toluene, xylene, N,N-dimethylformamide, and others to optimize reaction efficiency and selectivity.
Temperature control is critical, with reactions typically conducted between 30 °C and 130 °C to balance reaction rate and selectivity.
Leaving groups such as tosylates or halides facilitate nucleophilic substitution with amines or azides, which are then converted to primary amines.
Hydrolysis steps may be performed under acidic or basic conditions, depending on the nature of intermediates and desired product stability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl group may also play a role in binding interactions, enhancing the compound’s overall efficacy. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Cyclohexane Backbones
Ethyl 4-Aminocyclohexanecarboxylate Hydrochloride
- Molecular Formula: C₉H₁₈ClNO₂
- Key Differences : Lacks the hydroxyl group at the 4-position, reducing polarity and hydrogen-bonding capacity.
- Synthesis : Prepared via esterification and amidation reactions, similar to methods described in using EDC·HCl coupling agents .
- Applications : Used in peptide mimetics and as a building block for antidepressants (e.g., duloxetine analogs) .

Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride (cis/trans mixture)
- Molecular Formula: C₉H₁₈ClNO₂
- Key Differences : Methyl ester instead of ethyl, slightly lower lipophilicity. Stereoisomerism (cis/trans) affects conformational stability .
- Synthesis: Reacts methyl 4-(aminomethyl)cyclohexanecarboxylate with HCl, analogous to procedures in .
- Applications : Intermediate in prodrug design and chiral resolution studies .
trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride
Analogs with Aromatic or Heterocyclic Backbones
Ethyl 4-(Aminomethyl)benzoate Hydrochloride
- Molecular Formula: C₁₀H₁₄ClNO₂
- Synthesis : Coupling of bromoacetic acid derivatives with amines using DMT/NMM/TsO⁻ () .
- Applications : Key intermediate in protease inhibitor synthesis and fluorescent probes .
4-(Aminomethyl)pyrrolidin-3-one-O-Methyloxime Dihydrochloride
- Molecular Formula : C₇H₁₅Cl₂N₃O₂
- Key Differences: Pyrrolidinone ring introduces a ketone and oxime group, enhancing hydrogen-bonding diversity.
- Applications: Critical intermediate for gemifloxacin, a fluoroquinolone antibiotic .
Adamantane and Bicyclic Derivatives
trans-4-Aminoadamantan-1-ol Hydrochloride
- Molecular Formula: C₁₀H₁₈ClNO
- Key Differences : Adamantane backbone provides superior thermal stability and rigidity compared to cyclohexane.
- Applications : Used in antiviral agents and high-temperature-resistant polymers .
Ethyl 4-Amino-2-Oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride
Comparative Data Table
Key Research Findings
- Stereochemical Impact : The cis/trans configuration of cyclohexane derivatives significantly affects biological activity. For example, trans-isomers often exhibit higher metabolic stability .
- Solubility Trends: Hydroxyl-containing analogs (e.g., target compound) show improved aqueous solubility compared to non-hydroxylated variants (e.g., ethyl 4-aminocyclohexanecarboxylate HCl) .
- Synthetic Efficiency : EDC·HCl coupling () is preferred for amide bond formation due to high yields (>75%), while DMT/NMM/TsO⁻ () is used for sensitive substrates .
Q & A
Q. What synthetic methodologies are recommended for Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate hydrochloride?
The compound can be synthesized via nucleophilic substitution of a halogenated precursor. For example, reacting a chloro-methyl-substituted cyclohexane ester (e.g., N-acetyl-4-chloromethyl phenylalanine ethyl ester) with a dialkylamine under controlled pH conditions, followed by hydrolysis in hydrochloric acid to form the hydrochloride salt . Purification typically involves recrystallization or column chromatography, with monitoring via TLC or HPLC for intermediate validation .
Q. How can the hydroxyl and aminomethyl groups in this compound be quantitatively characterized?
- Hydroxyl groups : Use acetylation with acetic anhydride in ethyl acetate containing perchloric acid, followed by back-titration with sodium hydroxide to determine the number of hydroxyl groups .
- Aminomethyl groups : Employ potentiometric titration in non-aqueous media (e.g., glacial acetic acid) using perchloric acid as the titrant. Alternatively, use NMR (¹H/¹³C) to identify characteristic shifts for the aminomethyl proton (~δ 2.8–3.2 ppm) and carbon (~δ 40–45 ppm) .
Q. What analytical techniques are critical for confirming the compound’s stereochemistry and purity?
- Chiral HPLC : To resolve enantiomers if the compound has stereocenters (e.g., cis/trans isomerism in the cyclohexane ring) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) and isotopic patterns consistent with chlorine .
- X-ray crystallography : For absolute configuration determination, particularly if the compound is intended for pharmacological studies .
Advanced Research Questions
Q. How does the hydrochloride salt form influence the compound’s stability and solubility in biological matrices?
The hydrochloride salt enhances aqueous solubility due to ionic interactions but may reduce stability in alkaline conditions. Stability studies in plasma (pH 7.4) and simulated gastric fluid (pH 1.2) should be conducted using LC-MS to monitor hydrolysis or degradation. For example, ester derivatives of cyclohexanecarboxylates are prone to hydrolysis in plasma, releasing free acids or alcohols .
Q. What strategies are recommended for resolving conflicting data in structure-activity relationship (SAR) studies?
- Systematic substitution : Vary the N-alkyl groups on the aminomethyl moiety (e.g., methyl, ethyl, propyl) to assess how hydrophobicity and steric effects impact bioactivity .
- Computational modeling : Use molecular docking or MD simulations to predict binding affinities to targets like serotonin/norepinephrine transporters, comparing results with in vitro uptake inhibition assays .
- Meta-analysis : Cross-reference pharmacological data with structurally related compounds (e.g., Tranexamic acid derivatives) to identify conserved pharmacophores .
Q. How can researchers design experiments to evaluate the compound’s potential as a CNS-active agent?
- In vitro assays : Measure inhibition of serotonin/norepinephrine reuptake in synaptosomal preparations (IC₅₀ values) and compare with clinical SSNRIs like Duloxetine .
- In vivo pharmacokinetics : Administer the compound orally to rodents and quantify plasma/brain concentrations via LC-MS/MS. Monitor metabolites (e.g., free cyclohexanecarboxylic acid) to assess first-pass metabolism .
- Behavioral models : Use forced swim or tail suspension tests to evaluate antidepressant-like effects, ensuring dose-response correlations with target engagement .
Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during aminomethylation to control stereochemistry .
- Process optimization : Monitor reaction temperature (≤0°C for exothermic steps) and solvent polarity (e.g., dichloromethane vs. THF) to minimize racemization .
- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time enantiomeric excess (ee) monitoring .
Methodological Notes
- Contradictory data handling : If SAR results conflict with computational predictions, validate assay conditions (e.g., buffer ionic strength, cell line viability) and repeat studies with orthogonal methods (e.g., SPR vs. radioligand binding) .
- Hydrolysis kinetics : Use pseudo-first-order kinetics models to quantify ester hydrolysis rates in physiological buffers, adjusting for temperature and enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

